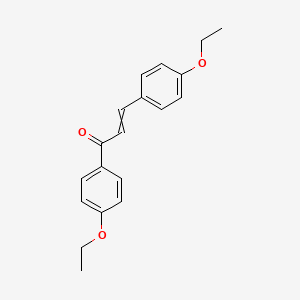

2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)-

Beschreibung

2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- is a chalcone derivative characterized by a central α,β-unsaturated ketone backbone flanked by two 4-ethoxyphenyl substituents. The ethoxy groups (-OCH₂CH₃) at the para positions of the aromatic rings confer distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions. Chalcones are widely studied for their roles in organic synthesis, materials science, and bioactive molecule development .

Eigenschaften

CAS-Nummer |

141701-93-1 |

|---|---|

Molekularformel |

C19H20O3 |

Molekulargewicht |

296.4 g/mol |

IUPAC-Name |

1,3-bis(4-ethoxyphenyl)prop-2-en-1-one |

InChI |

InChI=1S/C19H20O3/c1-3-21-17-10-5-15(6-11-17)7-14-19(20)16-8-12-18(13-9-16)22-4-2/h5-14H,3-4H2,1-2H3 |

InChI-Schlüssel |

MORPXEJCAQCOOK-UHFFFAOYSA-N |

Kanonische SMILES |

CCOC1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)OCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aromatic aldehyde and an aromatic ketone in the presence of a base. The general reaction conditions include:

Reagents: 4-ethoxybenzaldehyde and 4-ethoxyacetophenone

Catalyst: Sodium hydroxide or potassium hydroxide

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux conditions

Reaction Time: Several hours to overnight

Industrial Production Methods

On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction parameters and increased yield. The use of solid-supported catalysts can also enhance the efficiency and selectivity of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions

2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding epoxides or carboxylic acids.

Reduction: Can be reduced to form saturated ketones or alcohols.

Substitution: Can undergo nucleophilic substitution reactions at the α,β-unsaturated carbonyl system.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in solvents like ethanol or ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like triethylamine.

Major Products

Oxidation: Epoxides, carboxylic acids

Reduction: Saturated ketones, alcohols

Substitution: Substituted chalcones with various functional groups

Wissenschaftliche Forschungsanwendungen

2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- has been extensively studied for its applications in:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory properties.

Medicine: Potential therapeutic agent for treating various diseases due to its biological activities.

Industry: Used in the production of dyes, pigments, and as a precursor for polymer synthesis.

Wirkmechanismus

The biological activity of 2-Propen-1-one, 1,3-bis(4-ethoxyphenyl)- is primarily attributed to its ability to interact with cellular proteins and enzymes. The α,β-unsaturated carbonyl system can form covalent bonds with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of protein function. This interaction can trigger various cellular pathways, including apoptosis, autophagy, and anti-inflammatory responses.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The substituents on the phenyl rings significantly alter molecular polarity, solubility, and hydrogen-bonding capacity. Key analogs include:

*Estimated based on structural analogs.

Reactivity and Chemical Behavior

- Electronic Effects: Ethoxy groups are electron-donating via resonance, stabilizing the enone system and reducing electrophilicity compared to bromo derivatives . Hydroxy analogs exhibit tautomerism and pH-dependent reactivity, forming hydrogen-bonded networks that influence crystallization .

- Hydrogen Bonding: The hydroxy derivative (C₁₅H₁₂O₃) forms extensive intermolecular H-bonds, as evidenced by graph set analysis in crystallography . Ethoxy groups lack H-bond donor capacity but participate in weaker dipole-dipole interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.